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Compound of Interest

Compound Name: 1-Hexene, 6-fluoro-

Cat. No.: B1617930 Get Quote

An In-depth Technical Guide to 1-Hexene, 6-fluoro-

This technical guide provides a comprehensive overview of the molecular structure, properties,

synthesis, and potential applications of 1-Hexene, 6-fluoro-. The information is intended for

researchers, scientists, and professionals involved in drug development and chemical

synthesis.

Molecular Structure and Properties
1-Hexene, 6-fluoro-, also known as 6-fluorohex-1-ene, is an organofluorine compound with the

chemical formula C₆H₁₁F.[1][2] Its structure consists of a six-carbon chain with a terminal

double bond between C1 and C2, and a fluorine atom attached to the C6 position.

Chemical Identifiers
A summary of key chemical identifiers for 1-Hexene, 6-fluoro- is presented in Table 1.
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Identifier Value

IUPAC Name 6-fluorohex-1-ene

Molecular Formula C₆H₁₁F[1][2]

CAS Registry Number 373-15-9[3]

PubChem CID 9761[1]

Canonical SMILES C=CCCCCF[2]

InChI
InChI=1S/C6H11F/c1-2-3-4-5-6-7/h2H,1,3-

6H2[2]

InChIKey WUMVRHNZIRFDQL-UHFFFAOYSA-N[2]

Physicochemical Properties
The computed physicochemical properties are crucial for understanding the compound's

behavior in various chemical and biological systems. These properties are summarized in Table

2.

Property Value

Molecular Weight 102.15 g/mol [4]

Exact Mass 102.084478513 Da[4]

Monoisotopic Mass 102.084478513 Da[2][4]

XLogP3-AA (Lipophilicity) 2.4[2][3]

Hydrogen Bond Donor Count 0[4]

Hydrogen Bond Acceptor Count 1[4]

Rotatable Bond Count 4[3][4]

Topological Polar Surface Area 0 Å²[4]

Complexity 41.4[3]
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Synthesis of 1-Hexene, 6-fluoro-
While specific literature detailing the synthesis of 1-Hexene, 6-fluoro- is not readily available, a

plausible synthetic route can be devised based on established methods for synthesizing

terminal fluoroalkanes. A common approach involves nucleophilic substitution of a

corresponding haloalkane.

Figure 1: Hypothetical synthesis workflow for 1-Hexene, 6-fluoro-.

Experimental Protocol: Nucleophilic Fluorination
This protocol describes a general procedure for the synthesis of 1-Hexene, 6-fluoro- from 6-

bromo-1-hexene via a Finkelstein-type reaction.

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, reflux condenser, and nitrogen inlet, add spray-dried potassium fluoride (KF) and a

phase-transfer catalyst (e.g., 18-crown-6).

Solvent and Reactant Addition: Add a suitable polar aprotic solvent, such as acetonitrile. To

this suspension, add 6-bromo-1-hexene dropwise at room temperature.

Reaction Conditions: Heat the reaction mixture to reflux and maintain the temperature for

several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas

chromatography (GC).

Workup: After the reaction is complete, cool the mixture to room temperature. Filter the

mixture to remove excess KF and other inorganic salts.

Extraction: Transfer the filtrate to a separatory funnel. Wash with water, followed by a brine

solution. Dry the organic layer over anhydrous sodium sulfate.

Purification: Remove the solvent under reduced pressure. Purify the crude product by

fractional distillation to obtain pure 1-Hexene, 6-fluoro-.

Spectroscopic Analysis
Spectroscopic data is essential for the structural confirmation of 1-Hexene, 6-fluoro-. While

experimental spectra are not publicly available, expected characteristics can be inferred from
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the structure and data for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The spectrum is expected to show signals corresponding to the vinyl protons

(=CH₂) and the alkyl chain protons. The terminal vinyl protons will appear as complex

multiplets in the olefinic region (~4.9-5.9 ppm). The protons on the carbon adjacent to the

fluorine (C6) will show a characteristic splitting pattern (doublet of triplets) due to coupling

with both the fluorine atom and the adjacent methylene protons.

¹³C NMR: The spectrum will show six distinct carbon signals. The carbons of the double

bond (C1 and C2) will appear in the downfield region (~114-139 ppm). The C6 carbon,

directly attached to the fluorine, will exhibit a large one-bond carbon-fluorine coupling

constant.

¹⁹F NMR: A single signal is expected, which will be split into a triplet by the two adjacent

protons on C6.

Infrared (IR) Spectroscopy
The IR spectrum of 1-Hexene, 6-fluoro- would feature characteristic absorption bands. Key

expected peaks are listed in Table 3. For comparison, the C=C double bond stretch in 1-

hexene occurs around 1642 cm⁻¹.[5]

Functional Group Vibration
Expected Wavenumber
(cm⁻¹)

=C-H (vinyl) Stretch 3080 - 3100[6]

C-H (alkyl) Stretch 2850 - 2960

C=C (alkene) Stretch 1640 - 1680[6]

C-F Stretch 1000 - 1400

Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight and fragmentation pattern.

Predicted collision cross-section (CCS) values for various adducts have been calculated and
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are presented in Table 4.[2]

Adduct m/z Predicted CCS (Å²)

[M+H]⁺ 103.09176 119.1

[M+Na]⁺ 125.07370 126.6

[M-H]⁻ 101.07720 118.1

[M]⁺ 102.08393 118.5

Applications in Drug Development
The introduction of fluorine into organic molecules is a widely used strategy in medicinal

chemistry to enhance drug properties.[7] Fluoroalkenes, in particular, are valuable as they can

act as bioisosteres of amide bonds, improving metabolic stability and lipophilicity.[8][9][10]

The strategic placement of a fluorine atom, as in 1-Hexene, 6-fluoro-, can modulate key

pharmaceutical properties such as potency, membrane permeability, and metabolic pathways.

[7] The electron-withdrawing nature of fluorine can also influence the pKa of nearby functional

groups.[7] While there are no specific documented applications for 1-Hexene, 6-fluoro-, its
structure makes it a potential building block in the synthesis of more complex fluorinated drug

candidates.

Figure 2: Role of fluoroalkenes in drug candidate optimization.

Safety and Handling
Specific safety data for 1-Hexene, 6-fluoro- is not available. However, based on the

structurally similar compound 1-hexene, it should be handled as a highly flammable liquid and

vapor.[11][12] Vapors may form explosive mixtures with air.[11][13]

Precautionary Measures
Handling: Use in a well-ventilated area or under a chemical fume hood.[14] Keep away from

heat, sparks, open flames, and other ignition sources.[12][15] Use non-sparking tools and

explosion-proof equipment.[14][15]
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and

safety goggles or a face shield.[14]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] Store

away from oxidizing agents.[15]

First Aid: In case of skin contact, wash immediately with plenty of water.[14] If inhaled, move

to fresh air.[14] If swallowed, do NOT induce vomiting and seek immediate medical attention,

as aspiration into the lungs can cause chemical pneumonitis.[11][12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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